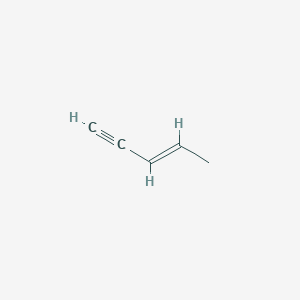

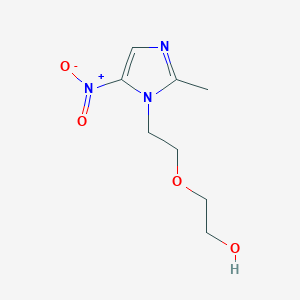

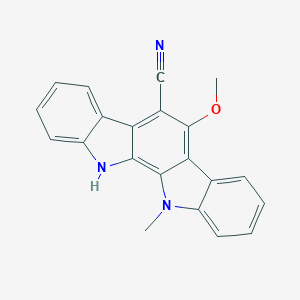

![molecular formula C28H42INO4Si B140157 叔丁基 N-[2-[3-碘-4-[4-三(丙-2-基)甲硅氧基苯氧基]苯基]乙基]氨基甲酸酯 CAS No. 788824-53-3](/img/structure/B140157.png)

叔丁基 N-[2-[3-碘-4-[4-三(丙-2-基)甲硅氧基苯氧基]苯基]乙基]氨基甲酸酯

描述

The compound tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate is a complex organic molecule that may be related to various research areas, including the synthesis of organic photovoltaic materials, the study of carbamate herbicides, and the development of solid-phase synthesis techniques for peptides. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step reactions with careful optimization of conditions. For example, tert-butyl carbamate derivatives can be synthesized through reactions such as Suzuki cross-coupling, which involves palladium-catalyzed coupling of organoboron compounds with halides . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid, a handle for solid-phase peptide synthesis, demonstrates the use of tert-butyl carbamate in the preparation of intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For instance, the structure of tert-butyl N-(thiophen-2yl)carbamate was studied using vibrational frequency analysis and theoretical calculations, which provided detailed information on bond lengths, bond angles, and vibrational frequencies . Similarly, 2D heteronuclear NMR experiments have been employed to characterize the structure of tert-butyl carbamate derivatives .

Chemical Reactions Analysis

Carbamate compounds can undergo a variety of chemical reactions. Enzymatic kinetic resolution of tert-butyl phenylcarbamate has been achieved using lipase-catalyzed transesterification, leading to the separation of enantiomers . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing the versatility of tert-butyl carbamate in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are crucial for their application in various fields. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide highlights the importance of understanding the reactivity and stability of these compounds . The stability of tert-butyl carbamate derivatives under different conditions, such as resistance to acidolysis, is also a significant factor in their use as intermediates in organic synthesis .

科学研究应用

合成和反应行为

叔丁基 N-[2-[3-碘-4-[4-三(丙-2-基)甲硅氧基苯氧基]苯基]乙基]氨基甲酸酯参与复杂的合成途径,通常作为中间化合物。例如,赵等人(2017 年)展示了一种类似化合物的快速合成方法,该方法通过酰化、亲核取代和还原合成,并强调了其作为许多生物活性化合物中中间体的意义 (赵等人,2017 年)。同样,史密斯等人(2013 年)描述了与叔丁基氨基甲酸酯密切相关的化合物的定向锂化,突出了化学反应性和取代反应的潜力,以生成各种产物 (史密斯等人,2013 年)。

自由基化学和内酯形成

克里奇和拉赫曼(2009 年)阐明了碘代烷基叔丁基碳酸酯和氨基甲酸酯在与硫马来酸酐的自由基反应中生成取代的硫琥珀酸酐中的用途。值得注意的是,除去叔丁氧羰基后,此过程导致内酯或内酰胺的形成,这在各种化学合成应用中具有重要意义 (克里奇和拉赫曼,2009 年)。

分子结构和结晶

坎特等人(2015 年)和奥伯等人(2004 年)进行的研究重点是类似氨基甲酸酯化合物的分子结构和结晶过程,揭示了非平面构象和受分子间相互作用(如氢键)影响的晶体堆积的复杂细节 (坎特等人,2015 年), (奥伯等人,2004 年)。

属性

IUPAC Name |

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNORFLDJDHTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCNC(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42INO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468955 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate | |

CAS RN |

788824-53-3 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

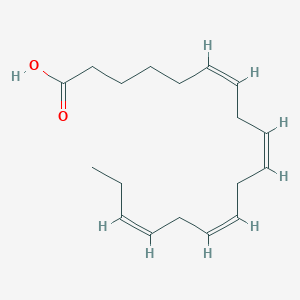

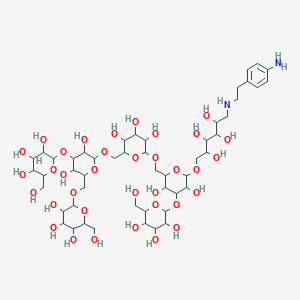

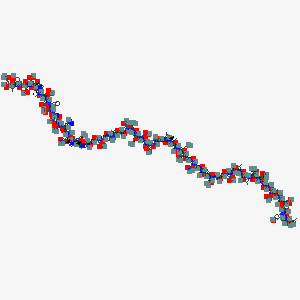

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)